molecular formula C12H17F2N B15225931 (R)-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine

(R)-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine

Katalognummer: B15225931
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: RNCNELZUUNXHAD-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine moiety. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethyl phenyl sulfone . The reaction conditions often involve the use of a base and a solvent under controlled temperature to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific fluorine-related effects, such as increased metabolic stability and enhanced binding affinity.

Eigenschaften

Molekularformel

C12H17F2N

Molekulargewicht

213.27 g/mol

IUPAC-Name

(1R)-1-[4-(difluoromethyl)phenyl]-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H17F2N/c1-12(2,3)10(15)8-4-6-9(7-5-8)11(13)14/h4-7,10-11H,15H2,1-3H3/t10-/m0/s1

InChI-Schlüssel

RNCNELZUUNXHAD-JTQLQIEISA-N

Isomerische SMILES

CC(C)(C)[C@H](C1=CC=C(C=C1)C(F)F)N

Kanonische SMILES

CC(C)(C)C(C1=CC=C(C=C1)C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.